Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate
Description
Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrimidine core. Its structure includes a 5-ethyl substituent, a 7-oxo group, and a thioether-linked butanoate ester side chain. The ester functionality and sulfur linkage may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-4-7-6-9(17)13-11-14-15-12(16(7)11)20-8(5-2)10(18)19-3/h6,8H,4-5H2,1-3H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENDMPIOGZWNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SC(CC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate typically involves the following steps:
Formation of the Triazolopyrimidinone Core: The core structure is usually synthesized through a cyclization reaction involving hydrazine and a suitable β-keto ester.
Introduction of the Ethyl Group: Ethylation is achieved using ethylating agents such as ethyl iodide or ethyl bromide.
Thiolation Reaction: The thiol group is introduced using thiourea or other sulfur-containing reagents.
Methylation: The final step involves methylation using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiol group to a sulfoxide or sulfone.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioethers and other reduced derivatives.
Substitution Products: Various substituted triazolopyrimidinones.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study biological systems and pathways.
Medicine: Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate has shown potential as an antiviral, antibacterial, and anticancer agent. Its derivatives are being explored for their therapeutic properties.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical trials.
Mechanism of Action
The mechanism by which Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
The target compound’s triazolo[4,3-a]pyrimidine core distinguishes it from analogs like 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine derivatives (e.g., compounds in ), which feature a pyrazine ring instead of pyrimidine.
Substituent Analysis
- Ethyl Groups: The 5-ethyl substituent in the target compound parallels the ethyl groups in 3-ethyl-4-(6-((2-(trimethylsilyl)ethoxy)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentanone (). Ethyl groups are often used to modulate lipophilicity and steric effects .
- Sulfur-Containing Moieties : The thioether linkage in the target compound contrasts with sulfonyl groups in 1-(2-ethyl-4-(2,2,2-trifluoroethylsulfonyl)cyclopentyl)-6H-pyrrolo[...]pyrazine (). Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to thioethers .
- Ester Functionality: The butanoate ester is structurally analogous to the ethyl cyanoacetate-derived esters in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). Esters are typically employed as prodrug moieties to improve bioavailability .
Data Tables
Table 1: Structural Comparison of Key Compounds
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